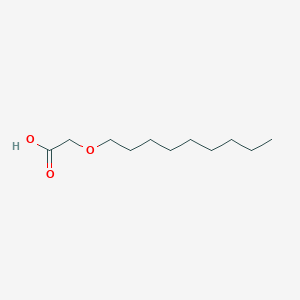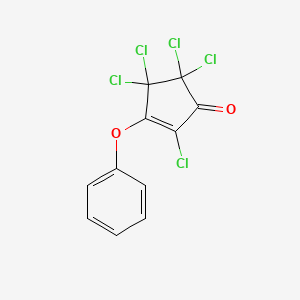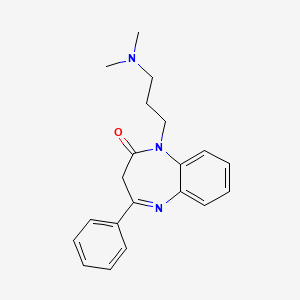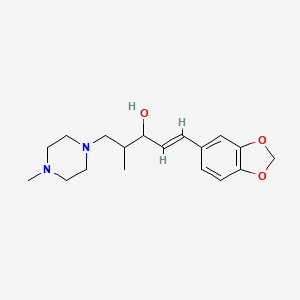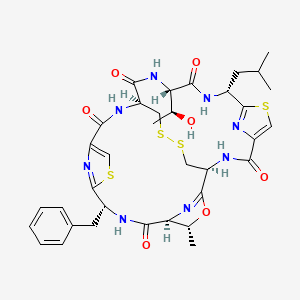
Ulithiacyclamide F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ulithiacyclamide F is a cyclic peptide isolated from the marine ascidian Lissoclinum patella. This compound belongs to the cyanobactin family, which are ribosomally synthesized and post-translationally modified peptides produced by cyanobacteria. This compound has garnered significant interest due to its unique structure and potential biological activities, including cytotoxic and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ulithiacyclamide F involves the proteolytic cleavage and cyclization of precursor peptides. The precursor peptide undergoes post-translational modifications such as heterocyclization, oxidation, and prenylation of amino acids . The synthetic route typically includes the following steps:
Isolation of Precursor Peptide: The precursor peptide is isolated from the marine ascidian Lissoclinum patella.
Proteolytic Cleavage: The precursor peptide is cleaved by specific proteases.
Cyclization: The cleaved peptide undergoes cyclization to form the cyclic structure of this compound.
Post-Translational Modifications: The cyclic peptide is further modified through heterocyclization, oxidation, and prenylation.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathway in cyanobacteria. Heterologous expression of the gene clusters involved in the biosynthesis of this compound in suitable host organisms is a promising approach for large-scale production .
化学反応の分析
Types of Reactions: Ulithiacyclamide F undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing residues.
Reduction: Reduction reactions can occur at the disulfide bridges within the cyclic structure.
Substitution: Substitution reactions can take place at specific amino acid residues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.
Major Products Formed: The major products formed from these reactions include modified cyclic peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bridges .
科学的研究の応用
Ulithiacyclamide F has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the biosynthesis and post-translational modifications of cyclic peptides.
Biology: this compound is used to investigate the biological roles of cyclic peptides in marine organisms.
Medicine: The compound has shown potential as an anticancer and antimicrobial agent, making it a candidate for drug development.
Industry: this compound is explored for its potential use in biotechnology and pharmaceuticals
作用機序
The mechanism of action of ulithiacyclamide F involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to estrogen receptor beta (ER-β) protein, which is associated with ovarian cancer cells . This binding leads to the modulation of signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound exhibits cytotoxic effects by disrupting cellular processes and inducing cell death .
類似化合物との比較
Ulithiacyclamide F is part of a family of cyclic peptides known as patellamides. Similar compounds include:
Patellamide E: Another cyclic peptide isolated from Lissoclinum patella, known for its cytotoxic properties.
Ulithiacyclamide A: Structurally similar to this compound, with slight variations in amino acid residues.
Ulithiacyclamide B: Similar to ulithiacyclamide A, but with one of the D-Leu residues substituted with D-Phe
The uniqueness of this compound lies in its specific amino acid sequence and post-translational modifications, which contribute to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
218916-93-9 |
|---|---|
分子式 |
C35H42N8O7S4 |
分子量 |
815.0 g/mol |
IUPAC名 |
(1S,4R,5S,8R,15S,18S,21R)-8-benzyl-18-[(1S)-1-hydroxyethyl]-4-methyl-21-(2-methylpropyl)-3-oxa-10,23,29,30-tetrathia-7,14,17,20,27,32,33,34-octazapentacyclo[13.12.4.12,5.19,12.122,25]tetratriaconta-2(34),9(33),11,22(32),24-pentaene-6,13,16,19,26-pentone |
InChI |
InChI=1S/C35H42N8O7S4/c1-16(2)10-20-34-40-23(13-51-34)29(46)39-25-15-54-53-14-24(30(47)42-26(17(3)44)31(48)36-20)38-28(45)22-12-52-35(41-22)21(11-19-8-6-5-7-9-19)37-32(49)27-18(4)50-33(25)43-27/h5-9,12-13,16-18,20-21,24-27,44H,10-11,14-15H2,1-4H3,(H,36,48)(H,37,49)(H,38,45)(H,39,46)(H,42,47)/t17-,18+,20+,21+,24+,25+,26-,27-/m0/s1 |
InChIキー |
PWPRWPDNHHLZPB-NYVLYJCUSA-N |
異性体SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H](NC4=O)[C@H](C)O)CC(C)C)CC6=CC=CC=C6 |
正規SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C(NC4=O)C(C)O)CC(C)C)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


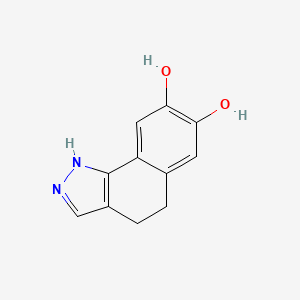
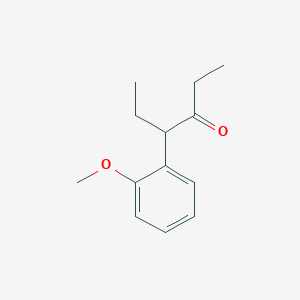
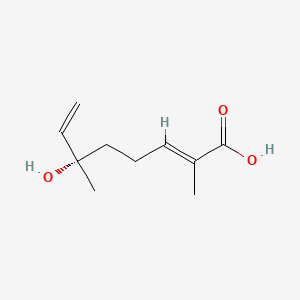
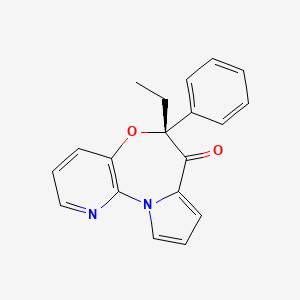
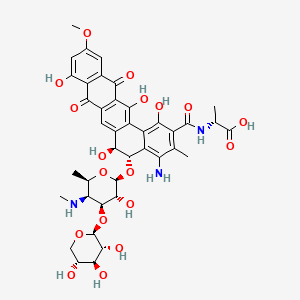
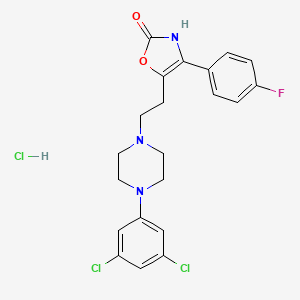
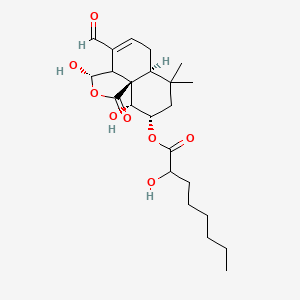
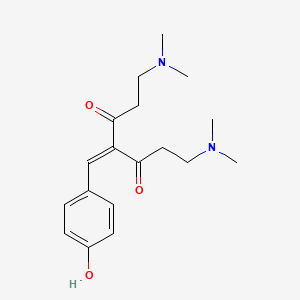
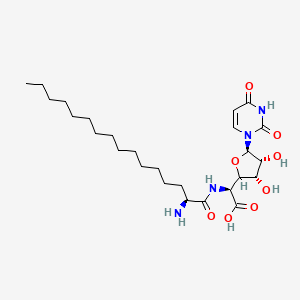
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
